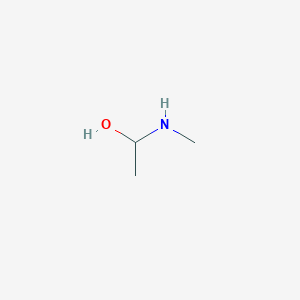
1-(Methylamino)ethanol
Cat. No. B8587365
Key on ui cas rn:
119105-40-7
M. Wt: 75.11 g/mol
InChI Key: FPDNKWSQWXOPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04465677
Procedure details


A mixture of 125 g. (0.73 mol) of O-chlorophenylacetic acid, 155 g. (1.3 mol) of thionyl chloride and 2-3 drops of dimethylformamide in 1500 ml. of toluene was stirred at room temperature for three hours. The toluene was evaporated under reduced pressure to give an oil which was dissolved in 200 ml. of methylenechloride. This was added dropwise to a solution of 165 g. (2.2 mol) of N-methylamino ethanol in 1 liter of methylene chloride. After addition was complete, the solution was stirred at room temperature for three hours. The organic solution was washed with water, dilute hydrochloric acid and saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to give 2-chloro-N-(2-hydroxyethyl)-N-methylbenzeneacetamide as a crystalline solid, m.p. 77°.
Name
O-chlorophenylacetic acid
Quantity
0.73 mol
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
Cl[O:2][C:3](=O)[CH2:4]C1C=CC=CC=1.S(Cl)([Cl:14])=O.[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[CH3:23][NH:24][CH:25]([OH:27])C>CN(C)C=O.C(Cl)Cl>[Cl:14][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[CH2:22][C:25]([N:24]([CH2:4][CH2:3][OH:2])[CH3:23])=[O:27]
|
Inputs


Step One
|
Name
|
O-chlorophenylacetic acid
|
|
Quantity
|
0.73 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClOC(CC1=CC=CC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
2.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C=O)C
|
Step Six
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred at room temperature for three hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 125 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil which
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 200 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This was added dropwise to a solution of 165 g
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic solution was washed with water, dilute hydrochloric acid and saturated sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1)CC(=O)N(C)CCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
